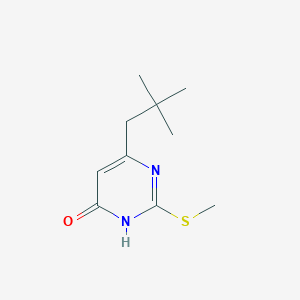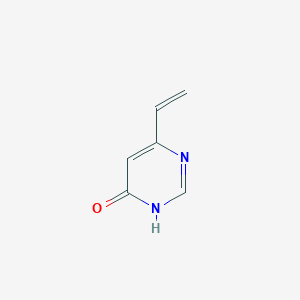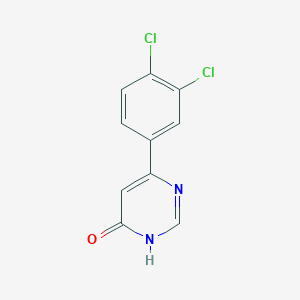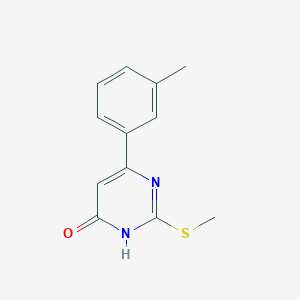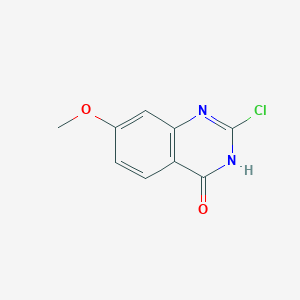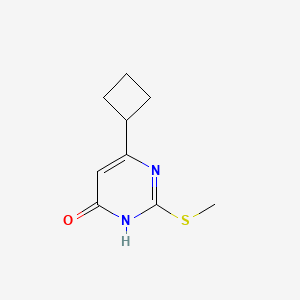
6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
“6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one”. However, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities3.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including NMR spectroscopy and X-ray crystallography. Unfortunately, I couldn’t find specific information on the molecular structure of "6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one"314.Chemical Reactions Analysis
The chemical reactions involving “6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one” are not readily available. However, pyrimidine derivatives are known to be involved in a wide range of reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one"312.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
A body of research has focused on developing synthetic methodologies and exploring chemical transformations involving pyrimidine derivatives. For instance, the synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine derivatives has been reported, showcasing a method to prepare 4-(Benzylsulfanyl)pyrimidin-2(1H)-one derivatives and their conversion to various cyclobutyl-substituted pyrimidinones with good overall yields (Frieden et al., 1998). Similarly, access to variously substituted tetrahydroquinazolinones via Diels–Alder reactions with cyclobutene-annelated pyrimidinones has been explored, highlighting a novel approach to constructing complex heterocyclic systems (Dalai et al., 2006).
Antimicrobial Applications
Research into the antimicrobial properties of pyrimidine derivatives has identified compounds with significant activity. A study on the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives incorporated into polyurethane varnish for surface coating and into printing ink paste showed promising results against various microbial strains (El‐Wahab et al., 2015). Another study demonstrated the synthesis and biological activity of novel pyrido[4,3‐d]pyrimidin-4(3H)‐ones with moderate antifungal activity, expanding the potential applications of these compounds in the field of antimicrobial research (Ren et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Unfortunately, I couldn’t find specific information on the safety and hazards of "6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one"31.
Direcciones Futuras
The future directions for research on “6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications3.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemical expert.
Propiedades
IUPAC Name |
4-cyclobutyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-13-9-10-7(5-8(12)11-9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGRCSMPFMFJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



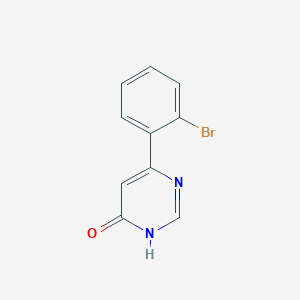
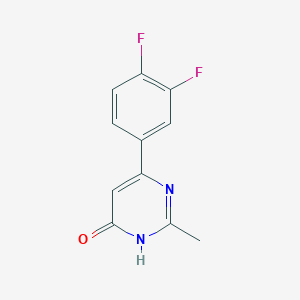
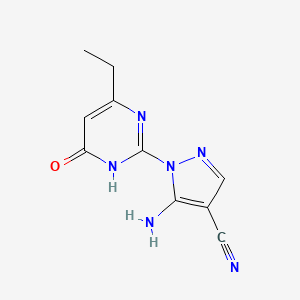
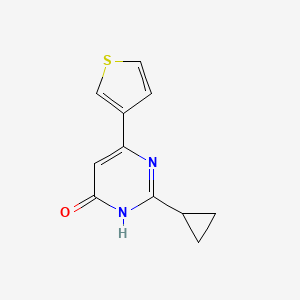
![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)
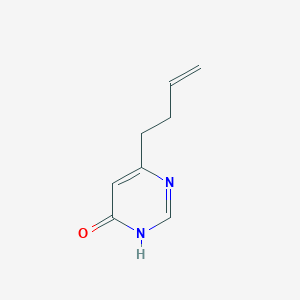
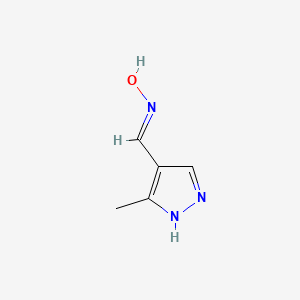
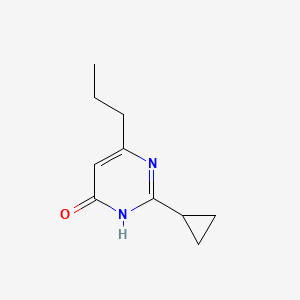
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
